Trifluoropyruvamide hydrate
Overview
Description
Trifluoropyruvamide hydrate: is a chemical compound with the molecular formula C3H4F3NO3 and a molecular weight of 159.06 g/mol . It is a derivative of pyruvic acid where the carboxyl group is replaced by a trifluoromethyl group and the molecule is hydrated. This compound is of interest in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: : Trifluoropyruvamide hydrate can be synthesized through the reaction of trifluoropyruvic acid with ammonia in the presence of a suitable catalyst. The reaction typically requires controlled temperature and pressure conditions to ensure the formation of the hydrate form.
Industrial Production Methods: : On an industrial scale, the compound is produced through a series of controlled chemical reactions involving trifluoropyruvic acid and ammonia. The process involves purification steps to obtain the hydrate form with high purity.
Chemical Reactions Analysis
Types of Reactions: : Trifluoropyruvamide hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions.
Major Products Formed: : The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted derivatives of this compound.
Scientific Research Applications
Chemistry: : In chemistry, trifluoropyruvamide hydrate is used as a building block for synthesizing more complex organic compounds. Its trifluoromethyl group makes it a valuable reagent in various organic synthesis reactions.
Biology: : In biological research, the compound is used to study metabolic pathways and enzyme activities. Its unique structure allows it to interact with specific enzymes and proteins, providing insights into biological processes.
Medicine: . Its ability to modulate enzyme activities makes it a candidate for developing therapeutic agents for various diseases.
Industry: : In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which trifluoropyruvamide hydrate exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to modulation of biological activities.
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include trifluoromethyl pyruvate, trifluoromethyl acetate, and trifluoromethyl amide. These compounds share the trifluoromethyl group but differ in their functional groups and molecular structures.
Uniqueness: : Trifluoropyruvamide hydrate is unique due to its combination of the trifluoromethyl group and the hydrate form, which provides distinct chemical and physical properties compared to other similar compounds.
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Properties
IUPAC Name |
3,3,3-trifluoro-2-oxopropanamide;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F3NO2.H2O/c4-3(5,6)1(8)2(7)9;/h(H2,7,9);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNRUCQPIMAEMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)N)C(F)(F)F.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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